3-(4-methoxy-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide
Overview
Description
3-(4-methoxy-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring substituted with a methoxy group at the 4-position and a thiadiazole ring attached to a propanamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxy-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Methoxylation: The indole ring is then methoxylated at the 4-position using a methoxy group donor such as dimethyl sulfate or methyl iodide in the presence of a base.
Thiadiazole Ring Formation: The thiadiazole ring is synthesized by reacting thiosemicarbazide with a carboxylic acid derivative under dehydrating conditions.
Coupling Reaction: The methoxylated indole and thiadiazole rings are coupled through a propanamide linker using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxy-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Methyl iodide (CH3I), dimethyl sulfate ((CH3O)2SO2)
Major Products Formed
Oxidation: Formation of 3-(4-hydroxy-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide
Reduction: Formation of 3-(4-methoxy-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamine
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-(4-methoxy-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-hydroxy-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide
- 3-(4-methoxy-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamine
- 3-(4-methoxy-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)butanamide
Uniqueness
3-(4-methoxy-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide is unique due to its specific combination of functional groups and structural features. The presence of both the methoxy-substituted indole and the thiadiazole ring imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(4-methoxyindol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-20-12-4-2-3-11-10(12)5-7-18(11)8-6-13(19)16-14-17-15-9-21-14/h2-5,7,9H,6,8H2,1H3,(H,16,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMZTKMKFCQSEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCC(=O)NC3=NN=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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